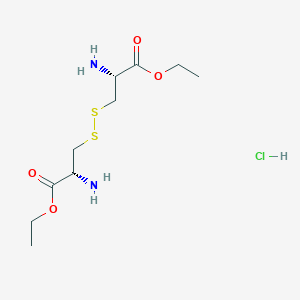

(H-Cys-oet)2 2hcl

Description

(H-Cys-oet)₂·2HCl is a dihydrochloride salt of a dimeric cysteine ethyl ester derivative. The salt formation typically enhances water solubility, stability, and bioavailability compared to the free base form . Such modifications are critical in pharmaceutical applications, where improved pharmacokinetics (PK) and efficacy are essential . The compound likely involves two cysteine ethyl ester (Cys-oet) units linked via a disulfide or other covalent bond, with two hydrochloric acid molecules neutralizing basic amino groups, as seen in peptide salts .

Properties

Molecular Formula |

C10H21ClN2O4S2 |

|---|---|

Molecular Weight |

332.9 g/mol |

IUPAC Name |

ethyl (2R)-2-amino-3-[[(2R)-2-amino-3-ethoxy-3-oxopropyl]disulfanyl]propanoate;hydrochloride |

InChI |

InChI=1S/C10H20N2O4S2.ClH/c1-3-15-9(13)7(11)5-17-18-6-8(12)10(14)16-4-2;/h7-8H,3-6,11-12H2,1-2H3;1H/t7-,8-;/m0./s1 |

InChI Key |

LXIAVBKGOMBGMD-WSZWBAFRSA-N |

Isomeric SMILES |

CCOC(=O)[C@H](CSSC[C@@H](C(=O)OCC)N)N.Cl |

Canonical SMILES |

CCOC(=O)C(CSSCC(C(=O)OCC)N)N.Cl |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

(H-Cys-OEt)₂·2 HCl consists of two cysteine ethyl esters linked by a disulfide bond, which can be cleaved under mild conditions. The compound's structure allows it to participate in various chemical reactions, making it a valuable reagent in synthetic chemistry and biochemistry.

Biomedical Research Applications

-

Drug Development :

- Cysteine derivatives like (H-Cys-OEt)₂·2 HCl are crucial in developing covalent inhibitors targeting specific proteins, particularly in cancer therapy. The reactivity of the thiol group facilitates the design of drugs that can selectively modify cysteine residues in target proteins, enhancing therapeutic efficacy .

- Antioxidant Studies :

- Peptide Therapeutics :

Peptide Synthesis Applications

- Protecting Group Chemistry :

- Chemoenzymatic Synthesis :

Case Study 1: Cysteine-Directed Covalent Inhibitors

A study focusing on third-generation epidermal growth factor receptor (EGFR) inhibitors demonstrated the use of cysteine derivatives to enhance selectivity and reduce off-target effects in cancer treatment. The incorporation of (H-Cys-OEt)₂·2 HCl facilitated the development of inhibitors that effectively modify specific cysteine residues in EGFR, showcasing its potential in targeted cancer therapies .

Case Study 2: Antioxidant Activity

Research investigating the antioxidant properties of cysteine derivatives found that (H-Cys-OEt)₂·2 HCl exhibited significant radical scavenging activity. This study highlighted its potential application as a therapeutic agent against oxidative stress-related diseases, such as neurodegenerative disorders .

Table 1: Comparison of Cysteine Derivatives

| Compound | Structure | Applications | Key Features |

|---|---|---|---|

| (H-Cys-OEt)₂·2 HCl | Structure | Drug development, antioxidant studies | Disulfide bond stability |

| Cysteine | R-SH | Peptide synthesis, enzyme catalysis | Highly reactive thiol group |

| N-acetylcysteine | Ac-SH | Mucolytic agent, antioxidant | Soluble and stable |

Table 2: Summary of Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| EGFR Inhibitors | Enhanced selectivity using (H-Cys-OEt)₂·2 HCl | Improved cancer therapy strategies |

| Antioxidant Properties | Significant radical scavenging activity | Potential therapeutic use against oxidative stress |

Comparison with Similar Compounds

Comparison with Similar Compounds

Solubility and Bioavailability Enhancement

Salt formation is a proven strategy to overcome poor solubility. For instance, F8·2HCl exhibited >50× higher water solubility than its free base (F8), leading to improved PK parameters such as extended half-life (T₁/₂), higher maximum concentration (Cₘₐₓ), and 2.3× greater bioavailability . Similarly, peptide salts like H-D-Phe-Pip-Arg-pNA·2HCl (CAS 115388-96-0) show enhanced solubility and purity (≥95%) due to HCl salt formation . These trends suggest that (H-Cys-oet)₂·2HCl would similarly benefit from increased solubility and absorption.

Molecular Weight and Structural Impact

The addition of HCl increases molecular weight. For example, H-D-Phe-Pip-Arg-pNA·2HCl has a molecular weight of 625.6 g/mol (vs. 552.6 g/mol without HCl) . Similarly, a compound with the formula C₁₁H₁₃F₃N₂·2HCl has a molecular weight of 303.2 g/mol . This increase may influence formulation and dosing but is offset by improved physicochemical properties.

Efficacy and Pharmacokinetics

F8·2HCl demonstrated significantly higher antitumor activity in xenograft models compared to F8, attributed to enhanced exposure and tissue penetration . Hydrochloride salts of hydroxyzine (C₂₁H₂₇ClN₂O₂·2HCl) meet stringent dissolution criteria (≥75% dissolved in 45 minutes), ensuring consistent therapeutic delivery . These findings underscore the role of HCl salts in maximizing drug efficacy.

Data Tables

Table 1: Comparative Properties of Hydrochloride Salts vs. Free Bases

Table 2: Dissolution Standards for Hydrochloride Salts

| Compound | Dissolution Medium | Apparatus | Tolerance (45 min) | References |

|---|---|---|---|---|

| Hydroxyzine·2HCl | Water | USP 2/3 | ≥75% | |

| F8·2HCl | Physiological buffer | N/A | N/A |

Research Findings and Trends

Salt Formation Efficacy : HCl salts universally improve solubility and PK profiles. For F8·2HCl, this translated to a 50× solubility boost and superior antitumor activity .

Structural Modifications : The addition of HCl alters molecular weight and polarity, impacting formulation but enhancing stability and purity .

Regulatory Compliance : Hydrochloride salts like hydroxyzine·2HCl meet pharmacopeial dissolution standards, ensuring reliable therapeutic outcomes .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing (H-Cys-OEt)₂·2HCl to ensure high purity and yield?

- Methodological Answer : Synthesis should involve stepwise protection of cysteine thiol groups using ethyl ester (OEt) moieties, followed by dimerization under inert conditions. Purification via reverse-phase HPLC (RP-HPLC) is critical to isolate the dipeptide, with characterization by H/C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity . Yield optimization requires precise control of reaction stoichiometry (e.g., 1:2 molar ratio of cysteine to ethyl chloroformate) and pH stabilization (pH 6–7) to prevent hydrolysis of the ester bond.

Q. How should researchers characterize the purity and structural integrity of (H-Cys-OEt)₂·2HCl?

- Methodological Answer : Analytical techniques must include:

- Chromatography : RP-HPLC with UV detection at 214 nm (amide bond absorption) and a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA).

- Spectroscopy : H NMR (DO, 500 MHz) to verify esterification (δ 4.1–4.3 ppm for -OCHCH) and disulfide bond formation (absence of free thiol peaks at δ 1.5–1.7 ppm).

- Mass Spectrometry : HRMS (ESI+) to confirm molecular weight (theoretical: ~420.3 g/mol for free base + 2HCl) .

Q. What are the stability considerations for (H-Cys-OEt)₂·2HCl in aqueous buffers?

- Methodological Answer : Stability assays should assess:

- pH dependence : Hydrolysis of ethyl ester groups accelerates below pH 4 or above pH 7. Use phosphate-buffered saline (PBS, pH 7.4) for short-term storage.

- Oxidative stability : Monitor disulfide bond integrity via Ellman’s assay for free thiols. Include antioxidants (e.g., 1 mM EDTA) in long-term storage solutions .

Advanced Research Questions

Q. How can researchers design experiments to investigate the pH-dependent stability of (H-Cys-OEt)₂·2HCl in aqueous solutions?

- Methodological Answer :

Experimental Design : Prepare solutions at pH 2–10 (adjusted with HCl/NaOH) and incubate at 25°C/37°C.

Kinetic Analysis : Collect time-point samples (0–48 hrs) and quantify degradation products via HPLC.

Data Modeling : Fit degradation rates to first-order kinetics. Use Arrhenius plots to extrapolate shelf-life under varying temperatures .

- Pitfalls : Avoid UV light exposure (induces disulfide bond cleavage) and ensure inert atmosphere (N) to prevent oxidation .

Q. What analytical strategies resolve contradictions in literature regarding the reactivity of (H-Cys-OEt)₂·2HCl under oxidative conditions?

- Methodological Answer :

- Hypothesis Testing : Compare reactivity in controlled vs. ambient oxygen environments using differential scanning calorimetry (DSC) to detect exothermic oxidative events.

- Contradiction Analysis : Replicate conflicting studies with standardized protocols (e.g., fixed O partial pressure, buffer composition). Use multivariate statistics (ANOVA) to identify confounding variables (e.g., trace metal ions accelerating oxidation) .

Q. How can researchers optimize experimental protocols for studying (H-Cys-OEt)₂·2HCl in enzyme inhibition assays?

- Methodological Answer :

- Assay Design : Use fluorogenic substrates (e.g., Z-Phe-Arg-AMC) to measure cysteine protease inhibition. Pre-incubate (H-Cys-OEt)₂·2HCl with enzymes (e.g., papain) for 10–30 mins.

- Data Interpretation : Calculate IC values via nonlinear regression (GraphPad Prism). Validate specificity using knockout enzyme mutants or competitive inhibitors .

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies involving (H-Cys-OEt)₂·2HCl?

- Methodological Answer :

- Dose-Response Modeling : Fit data to a four-parameter logistic curve (Hill equation) to determine EC/LC.

- Error Analysis : Report 95% confidence intervals and use bootstrap resampling to assess model robustness.

- Ethical Compliance : Adhere to OECD guidelines for in vitro toxicity testing, including negative controls and triplicate replicates .

Data Presentation Guidelines

- Tables : Include retention times (HPLC), NMR shifts, and kinetic constants (k, t) .

- Figures : Use line graphs for degradation kinetics and bar charts for comparative IC values. Annotate with error bars (±SEM) .

- Ethical Compliance : Disclose funding sources, conflicts of interest, and data availability per journal standards (e.g., FAIR principles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.